BenchChemオンラインストアへようこそ!

4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide

Positional isomer differentiation Fluorine substitution effects Structure-property relationships

4-(2-Fluorophenyl)-N-phenylpiperazine-1-carbothioamide (CAS 356575-57-0) is a synthetic small molecule belonging to the N-phenylpiperazine-1-carbothioamide class, characterized by a piperazine core bearing a 2-fluorophenyl substituent at N4 and a phenylthiourea moiety at the carbothioamide nitrogen. This compound serves primarily as a versatile building block in medicinal chemistry, enabling the construction of conazole analogs, triazole hybrids, and other heterocyclic systems through its reactive carbothioamide group.

Molecular Formula C17H18FN3S
Molecular Weight 315.41
CAS No. 356575-57-0
Cat. No. B2755049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide
CAS356575-57-0
Molecular FormulaC17H18FN3S
Molecular Weight315.41
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=CC=C3
InChIInChI=1S/C17H18FN3S/c18-15-8-4-5-9-16(15)20-10-12-21(13-11-20)17(22)19-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22)
InChIKeyRJVAANAHHXMNFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Fluorophenyl)-N-phenylpiperazine-1-carbothioamide (CAS 356575-57-0): Procurement-Relevant Identity and Scaffold Profile


4-(2-Fluorophenyl)-N-phenylpiperazine-1-carbothioamide (CAS 356575-57-0) is a synthetic small molecule belonging to the N-phenylpiperazine-1-carbothioamide class, characterized by a piperazine core bearing a 2-fluorophenyl substituent at N4 and a phenylthiourea moiety at the carbothioamide nitrogen [1]. This compound serves primarily as a versatile building block in medicinal chemistry, enabling the construction of conazole analogs, triazole hybrids, and other heterocyclic systems through its reactive carbothioamide group [2][3]. Its computed XLogP3 of 3.4 and topological polar surface area of 50.6 Ų position it within a lipophilic but moderately polar chemical space suitable for further derivatization [1].

Why 4-(2-Fluorophenyl)-N-phenylpiperazine-1-carbothioamide Cannot Be Casually Replaced by In-Class Analogues


Within the N-phenylpiperazine-1-carbothioamide family, even subtle variations in aryl substitution pattern produce distinct physicochemical and pharmacological profiles that preclude generic interchange. The position of fluorine on the N4-phenyl ring (ortho vs. para) alters electron distribution, conformational preferences, and hydrogen-bonding capacity of the thiourea moiety, directly affecting target binding and reactivity [1]. Similarly, the presence or absence of the N-phenyl group on the carbothioamide nitrogen—as in the unsubstituted analog 4-(2-fluorophenyl)piperazine-1-carbothioamide (CAS 1178728-47-6)—changes both lipophilicity and metabolic stability [2]. These structural nuances mean that procurement decisions made solely on core scaffold similarity risk delivering a compound with divergent synthetic utility or biological readout [3].

Quantitative Differentiation Evidence for 4-(2-Fluorophenyl)-N-phenylpiperazine-1-carbothioamide vs. Closest Structural Analogs


Positional Fluorine Isomerism: 2-Fluorophenyl vs. 4-Fluorophenyl Substitution Determines Physicochemical and Pharmacological Divergence

The target compound bearing a 2-fluorophenyl group at the piperazine N4 position is a positional isomer of the commercially available 4-(4-fluorophenyl)-N-phenylpiperazine-1-carbothioamide (CAS 330865-57-1). In N-phenylpiperazine series, ortho-fluorination introduces steric hindrance and an intramolecular F···H–N interaction potential that is absent in the para-substituted isomer, altering the conformational equilibrium of the piperazine ring and the spatial orientation of the thiourea pharmacophore [1]. While no direct head-to-head bioassay comparison of these two isomers has been published, structure-activity relationship (SAR) studies on α1-adrenoceptor binding in substituted N-phenylpiperazines demonstrate that the position of aryl substituents critically modulates receptor affinity and selectivity, with ortho-substituted analogs often displaying divergent binding profiles relative to their para-substituted counterparts [2]. Procurement of the correct positional isomer is therefore essential for SAR continuity and reproducible biological outcomes.

Positional isomer differentiation Fluorine substitution effects Structure-property relationships

Impact of N-Phenyl Carbothioamide Substitution on Physicochemical Properties vs. Unsubstituted Analog

The target compound incorporates an N-phenyl substituent on the carbothioamide group, distinguishing it from the simpler 4-(2-fluorophenyl)piperazine-1-carbothioamide (CAS 1178728-47-6) which bears a primary thiourea (-C(=S)NH₂) terminus. This N-phenylation increases the computed XLogP3 from approximately 2.0 (estimated for the unsubstituted analog) to 3.4 for the target compound, representing a ~1.4 log unit increase in lipophilicity [1]. Additionally, the hydrogen bond donor count decreases from 2 (primary thiourea) to 1 (secondary thiourea), while the topological polar surface area remains comparable (50.6 Ų for the target vs. an estimated 58 Ų for the unsubstituted analog) [1]. These differences directly influence membrane permeability, metabolic stability, and off-target binding propensity, making the two compounds non-interchangeable in any biological or synthetic context requiring defined physicochemical parameters.

Lipophilicity modulation N-phenylthiourea Drug-likeness parameters

Carbothioamide Reactivity Enables Divergent Heterocycle Synthesis vs. Carboxamide Analogs

The carbothioamide (-C(=S)NH-) functional group in the target compound is the key reactive handle for cyclization to 1,2,4-triazoles, thiadiazoles, and conazole analogs, as demonstrated in the synthesis of carbothioamide derivatives 6a–c from 1-(4-fluorophenyl)piperazine precursors [1]. In that study, carbothioamide intermediates underwent base-mediated ring closure to afford triazole products, with the C=S group acting as a nucleophilic site for intramolecular cyclization. By contrast, the corresponding carboxamide (-C(=O)NH-) analogs would require fundamentally different cyclization conditions and exhibit distinct regioselectivity. The carbothioamide moiety also offers divergent metal-coordination capacity (softer sulfur donor vs. harder oxygen donor in carboxamides), which is exploitable in metallodrug design and catalysis [2]. No quantitative side-by-side comparison of cyclization yields between carbothioamide and carboxamide routes has been located specifically for this compound, but methodological precedent from related piperazine systems confirms the synthetic handle is non-substitutable.

Carbothioamide cyclization Heterocycle synthesis Thiourea reactivity

Thymidine Phosphorylase Inhibitory Potential in the Piperazine Carbothioamide Series

A focused library of N-substituted piperazine-1-carbothioamide derivatives, including compounds bearing 2-fluorophenyl and other halogenated aryl groups, was evaluated for thymidine phosphorylase (TP) inhibition, a validated anticancer and anti-angiogenic target [1]. While the specific target compound (CAS 356575-57-0) was not directly assayed in the published study, the close structural analog 4-(2,5-difluorobenzyl)-N-(2-fluorophenyl)piperazine-1-carbothioamide was identified as an inhibitor of Escherichia coli TP (EC 2.4.2.4), and molecular docking revealed key interactions involving the carbothioamide sulfur with the enzyme active site [1]. The presence of the 2-fluorophenyl group at the piperazine N4 position contributes to favorable hydrophobic contacts within the binding pocket, while the N-phenylcarbothioamide moiety participates in π-stacking and hydrogen-bonding interactions. This scaffold-level evidence supports the target compound's potential as a TP inhibitor lead, though direct IC₅₀ data remain to be generated.

Thymidine phosphorylase inhibition Molecular docking Anticancer target

Antimicrobial Activity Scaffold Validation in Piperazine Carbothioamide-Derived Heterocycles

The broader piperazine carbothioamide scaffold has been validated in antimicrobial screening campaigns. Ozdemir et al. (2017) synthesized carbothioamides 6a–c from 1-(4-fluorophenyl)piperazine and converted them to triazole and conazole analogs (10a–f) that were screened for antimicrobial activity [1]. While the specific target compound (with 2-fluorophenyl substitution) was not directly tested in this study, the 4-fluorophenyl regioisomeric carbothioamide intermediates served as precursors to compounds exhibiting capable activity against Vibrio cholerae and Bacillus subtilis [1]. The carbothioamide group proved essential as a synthetic gateway: its cyclization to 1,2,4-triazoles was a prerequisite for antimicrobial activity, and the aryl isothiocyanate-derived substituent on the carbothioamide nitrogen modulated the ultimate bioactivity. This establishes the target compound's scaffold-type as a validated entry point for antimicrobial heterocycle discovery, with the 2-fluorophenyl variant offering a structurally differentiated starting point relative to the published 4-fluorophenyl series.

Antimicrobial screening Piperazine hybrids MIC determination

Patent Landscape Indicates N-Phenylpiperazine Carbothioamide Privileged Scaffold for CNS and Metabolic Indications

Patent surveys reveal that N-phenylpiperazine derivatives bearing carbothioamide or carboxamide functionality have been claimed as modulators of the 5-HT2C receptor (relevant to obesity, Alzheimer's disease, and erectile dysfunction) [1] and as Cav2.2 calcium channel blockers for pain and neurological indications [2]. The target compound CAS 356575-57-0 falls within the Markush structures of these patent families, indicating that its specific substitution pattern (2-fluorophenyl + N-phenylcarbothioamide) is encompassed within the intellectual property space claimed for therapeutic development. While the compound itself has not been advanced into clinical development, its presence within patented chemotypes substantiates its utility as a reference standard and hit-expansion template for these therapeutic areas. In contrast, simpler piperazine carbothioamides lacking the N-phenyl group fall outside the core pharmacophore requirements specified in these patents.

Patent analysis 5-HT2C receptor modulation Calcium channel blockade

Optimal Procurement and Application Scenarios for 4-(2-Fluorophenyl)-N-phenylpiperazine-1-carbothioamide


SAR-Driven Lead Optimization Campaigns Targeting 5-HT2C or α1-Adrenoceptors

Research groups pursuing N-phenylpiperazine-based GPCR ligands should procure this specific 2-fluorophenyl isomer (rather than the 4-fluorophenyl analog, CAS 330865-57-1) to systematically probe the effect of ortho-fluorination on receptor subtype selectivity and intrinsic efficacy. The class-level SAR evidence from Malík et al. (2011) demonstrates that aryl substitution position on N-phenylpiperazines significantly modulates α1-adrenoceptor binding affinity [1], and analogous positional effects are anticipated at 5-HT2C receptors based on patent pharmacophore models [2]. Procuring the correct isomer from the outset avoids confounding positional isomer artifacts in dose-response studies.

Heterocyclic Library Construction via Carbothioamide Cyclization

Medicinal chemistry groups synthesizing 1,2,4-triazole, 1,3-thiazole, or conazole hybrid libraries should select this carbothioamide-containing building block over its carboxamide or unsubstituted thiourea analogs. The C=S group enables base-mediated cyclization to triazoles (methodology validated in the 4-fluorophenyl series with yields of 91–97% [3]), and the N-phenyl substituent pre-installs hydrophobic surface complementary to many biological targets. The 2-fluorophenyl group provides an additional vector for halogen bonding and metabolic stabilization in the final heterocyclic products.

Thymidine Phosphorylase Inhibitor Hit Expansion

For academic or industrial groups developing non-classical thymidine phosphorylase inhibitors as anti-angiogenic or anticancer agents, this compound serves as a structurally enabled hit-expansion template. The close analog 4-(2,5-difluorobenzyl)-N-(2-fluorophenyl)piperazine-1-carbothioamide has demonstrated TP inhibitory activity in E. coli enzyme assays [4], and the target compound's 2-fluorophenyl-N-phenylcarbothioamide scaffold preserves the key pharmacophoric elements (thiourea sulfur hydrogen-bond acceptor, fluorinated aryl hydrophobic contact) identified by molecular docking [4]. Procurement of this specific scaffold enables systematic variation of the N4-aryl and carbothioamide N-substituent for SAR exploration.

Antimicrobial Hybrid Molecule Design

Industrial anti-infective programs can employ this compound as a core intermediate for hybrid antimicrobial agents, following the synthetic blueprint established by Ozdemir et al. (2017) [3]. The carbothioamide function permits conjugation with heterocyclic amines via Mannich-type reactions to generate N-aminoalkylated triazoles, a compound class that has shown capable activity against clinically relevant pathogens including Vibrio cholerae and Bacillus subtilis [3]. Using the 2-fluorophenyl variant, rather than the published 4-fluorophenyl series, introduces structural novelty potentially advantageous for intellectual property purposes.

Quote Request

Request a Quote for 4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.